molecular formula C10H19Br B13161630 (1-Bromo-2-methylpentan-2-yl)cyclobutane

(1-Bromo-2-methylpentan-2-yl)cyclobutane

Cat. No.: B13161630
M. Wt: 219.16 g/mol
InChI Key: CMKMWEBXQRJFPP-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Br. It is a cyclobutane derivative, which means it contains a four-membered carbon ring. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpentan-2-yl)cyclobutane typically involves the bromination of 2-methylpentan-2-ylcyclobutane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Alkenes such as 2-methylpent-2-ene.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

(1-Bromo-2-methylpentan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpentan-2-yl)cyclobutane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in substitution and elimination reactions. The cyclobutane ring strain also contributes to its unique reactivity profile, enabling it to participate in ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methylcyclobutane
  • 1-Bromo-2-chlorocyclopentane
  • 1-Bromo-2-methylpentane

Uniqueness

(1-Bromo-2-methylpentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

(1-bromo-2-methylpentan-2-yl)cyclobutane

InChI

InChI=1S/C10H19Br/c1-3-7-10(2,8-11)9-5-4-6-9/h9H,3-8H2,1-2H3

InChI Key

CMKMWEBXQRJFPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CBr)C1CCC1

Origin of Product

United States

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